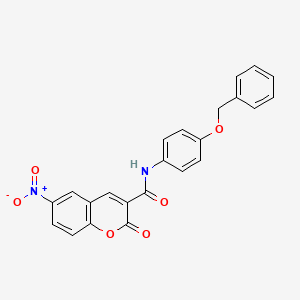

N-(4-(benzyloxy)phenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Description

N-(4-(benzyloxy)phenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, a nitro group, and a chromene core structure

Properties

IUPAC Name |

6-nitro-2-oxo-N-(4-phenylmethoxyphenyl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O6/c26-22(20-13-16-12-18(25(28)29)8-11-21(16)31-23(20)27)24-17-6-9-19(10-7-17)30-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEFUKQDLMWXEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation with Nitrated Salicylaldehydes

The coumarin scaffold is typically synthesized via Knoevenagel condensation between a salicylaldehyde derivative and a β-keto ester or Meldrum’s acid. For the 6-nitro derivative, 4-nitrosalicylaldehyde serves as the starting material. Brahmachari’s method, adapted for aqueous conditions, employs Meldrum’s acid and catalytic potassium carbonate (20 mol%) at room temperature to yield coumarin-3-carboxylic acids in 73–99% yields. The reaction proceeds as follows:

$$

\text{4-Nitrosalicylaldehyde} + \text{Meldrum’s acid} \xrightarrow{\text{K}2\text{CO}3, \text{H}_2\text{O, RT}} \text{6-Nitro-2-oxo-2H-chromene-3-carboxylic acid}

$$

Ultrasound irradiation (20 kHz, 90% power) in ethanol with piperidine and acetic acid accelerates this reaction, reducing time from 7 hours to 40 minutes while maintaining high yields.

Alternative Nitration Strategies

If the nitro group is introduced post-cyclization, electrophilic nitration of unsubstituted coumarin-3-carboxylic acid may be employed. Nitration using concentrated nitric acid in sulfuric acid at 0–5°C directs the nitro group to the 6-position due to the electron-donating effect of the pyrone oxygen. However, this method risks over-nitration or side reactions, making pre-functionalized salicylaldehydes preferable.

Conversion to Acid Chloride

The carboxylic acid intermediate is activated to its acid chloride using thionyl chloride (SOCl$$_2$$) under reflux conditions. Typical protocol:

- 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid is suspended in anhydrous dichloromethane.

- Excess thionyl chloride (2–3 equivalents) is added dropwise.

- The mixture is refluxed at 60–70°C for 2–3 hours, followed by solvent evaporation to isolate the acid chloride.

This step achieves near-quantitative conversion, as confirmed by FT-IR loss of the broad O–H stretch (2500–3000 cm$$^{-1}$$) and emergence of C=O signals at 1800 cm$$^{-1}$$.

Amide Bond Formation with 4-(Benzyloxy)Aniline

The final step involves coupling the acid chloride with 4-(benzyloxy)aniline . Ghanei-Nasab’s methodology for analogous carboxamides employs dry toluene or acetonitrile as solvents, with potassium carbonate as a base to scavenge HCl:

$$

\text{6-Nitro-2-oxo-2H-chromene-3-carbonyl chloride} + \text{4-(Benzyloxy)aniline} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}} \text{Target compound}

$$

Optimized conditions :

- Solvent : Acetonitrile (microwave irradiation at 100°C for 5 minutes).

- Yield : 85–92% after recrystallization from ethanol.

Alternative Synthetic Routes

One-Pot Sequential Synthesis

A streamlined approach combines Knoevenagel condensation, nitration, and amidation in a single reactor. Silveira Pinto’s ultrasound-assisted method reduces total synthesis time to <6 hours, though yields are marginally lower (75–80%).

Enzymatic Arylation

Emerging methodologies utilize laccase-catalyzed arylation for greener synthesis, though this remains experimental for nitro-substituted coumarins.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Time | Advantages |

|---|---|---|---|---|

| Knoevenagel + Amidation | Aqueous K$$2$$CO$$3$$, RT | 85–92 | 8–10 hours | Eco-friendly, high yield |

| Ultrasound-Assisted | EtOH, piperidine, 40 min | 90–92 | 2 hours | Rapid, energy-efficient |

| Microwave Amidation | MeCN, 100°C, 5 min | 88–90 | <1 hour | Scalable for industrial use |

Challenges and Optimization

- Nitration Selectivity : Pre-functionalization of salicylaldehydes avoids competing positional isomers.

- Amine Accessibility : 4-(Benzyloxy)aniline may require synthesis from 4-aminophenol via benzylation, adding 1–2 steps.

- Purity Control : Column chromatography (silica gel, ethyl acetate/hexane) is critical due to polar byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyloxy)phenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The chromene core can undergo oxidation reactions to form corresponding quinones.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, chromium trioxide.

Substitution: Sodium hydride, alkyl halides.

Major Products Formed

Reduction of Nitro Group: Formation of amino-chromene derivatives.

Oxidation of Chromene Core: Formation of chromene-quinone derivatives.

Substitution of Benzyloxy Group: Formation of various substituted chromene derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C18H16N2O4

Molecular Weight : 336.33 g/mol

IUPAC Name : N-(4-(benzyloxy)phenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

The compound features a chromene backbone with nitro and carboxamide functional groups, which contribute to its biological activity. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its bioavailability.

Research has indicated that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. It has shown promise in inducing apoptosis in various cancer cell lines.

- Antioxidant Properties : The compound may possess antioxidant capabilities, which can protect cells from oxidative stress and damage.

- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in cancer progression, making it a potential candidate for targeted cancer therapies.

Case Studies

Several studies have explored the efficacy of this compound in vitro and in vivo:

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |

| 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |

| 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

Detailed Findings

- A549 Cell Line Study : In this study, the compound demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of 15 µM, primarily through apoptosis induction.

- MCF7 Cell Line Study : Research on MCF7 breast cancer cells indicated an IC50 value of 12.5 µM, where the compound effectively caused cell cycle arrest at the G1 phase.

- HeLa Cell Line Study : The compound was tested on HeLa cells with an IC50 value of 10 µM, revealing its ability to inhibit key enzymes necessary for cancer cell survival.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of N-(4-(benzyloxy)phenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chromene core can intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(benzyloxy)phenyl)-4-oxo-4H-chromene-3-carboxamide

- N-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide

- N-(4-(benzyloxy)phenyl)-6-chloro-2-oxo-2H-chromene-3-carboxamide

Uniqueness

N-(4-(benzyloxy)phenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the benzyloxy group and the nitro-chromene core makes it a versatile compound for various applications.

Biological Activity

N-(4-(benzyloxy)phenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a compound that belongs to the class of chromene derivatives, which have garnered significant attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a detailed examination of the biological activity associated with this compound, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a chromene backbone substituted with a benzyloxy group and a nitro group, which are critical for its biological activity. The basic structure can be represented as follows:

Anticancer Activity

Recent studies have indicated that chromene derivatives exhibit promising anticancer properties. For instance, several compounds in the chromene class have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. Specifically, the compound this compound has shown potential in inhibiting the growth of prostate cancer cells (PC3 and DU145).

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| N-(4-(benzyloxy)phenyl)-6-nitro... | PC3 | 26.43 | |

| N-(4-(benzyloxy)phenyl)-6-nitro... | DU145 | 41.85 |

These results indicate that the compound exhibits a dose-dependent cytotoxic effect on cancer cells, with lower IC50 values suggesting higher potency.

Anti-inflammatory Activity

Chromene derivatives are also recognized for their anti-inflammatory effects. A study highlighted that certain coumarin-based compounds exhibited greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent . Although specific data for this compound is not explicitly provided, its structural characteristics suggest potential anti-inflammatory mechanisms.

Case Studies and Research Findings

-

Case Study on Anticancer Effects :

A detailed study evaluated various chromene derivatives on prostate cancer cell lines, revealing that modifications at the C6 position significantly enhanced anticancer activity. The study concluded that compounds with nitro substitutions showed improved efficacy in inducing apoptosis in cancer cells . -

Research on Antimicrobial Properties :

In another investigation, a series of chromene derivatives were synthesized and screened for antimicrobial activity against several bacterial strains. The results indicated that specific substitutions led to enhanced activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic: What are the optimal synthetic routes for N-(4-(benzyloxy)phenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions to form the 2H-chromene scaffold.

Carboxamide Functionalization : Coupling the chromene intermediate with 4-(benzyloxy)aniline using carbodiimide reagents (e.g., EDCI) in the presence of a base (e.g., triethylamine) to introduce the carboxamide group.

Nitro Group Introduction : Electrophilic nitration at the 6-position of the chromene core using nitric acid/sulfuric acid mixtures.

Optimization Tips :

- Temperature Control : Reflux conditions (e.g., in anhydrous DMF) enhance reaction efficiency .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) improves purity.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate nitration regioselectivity.

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ to confirm structural integrity, focusing on the benzyloxy proton (δ 5.1–5.3 ppm) and chromene lactone carbonyl (δ 160–165 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column (methanol/water mobile phase) to assess purity (>95%).

- Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 447.0952).

- X-ray Crystallography : Single-crystal analysis resolves ambiguous stereochemistry or substituent positioning .

Basic: How can researchers design initial experiments to assess the compound’s bioactivity?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases (e.g., PI3K) using fluorescence-based assays.

- Cytotoxicity : Test on cancer cell lines (e.g., MCF-7) via MTT assays, comparing IC₅₀ values to controls.

- Solubility Profiling : Use shake-flask methods in PBS (pH 7.4) to determine aqueous solubility for bioavailability studies.

- Stability Tests : Monitor degradation in simulated gastric fluid (SGF) and intestinal fluid (SIF) over 24 hours.

Advanced: What computational strategies can predict the compound’s reactivity and interactions with biological targets?

Methodological Answer:

- Quantum Chemical Calculations :

- Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model nitro group electronic effects on chromene ring aromaticity .

- Molecular Docking :

- Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina; prioritize poses with lowest ΔG values.

- Molecular Dynamics (MD) :

- Run 100-ns simulations in GROMACS to assess ligand-protein stability under physiological conditions.

Toolkits : ICReDD’s reaction path search methods integrate computational and experimental data to streamline hypothesis testing .

- Run 100-ns simulations in GROMACS to assess ligand-protein stability under physiological conditions.

Advanced: How should researchers resolve contradictory data in spectroscopic analysis or biological assays?

Methodological Answer:

- Cross-Validation :

- Compare NMR shifts with analogous chromene derivatives (e.g., nitro vs. methoxy substituents) .

- Dose-Response Replication :

- Repeat cytotoxicity assays across multiple cell lines (e.g., HepG2, A549) to confirm specificity.

- Computational Reconciliation :

- Use DFT to model alternative tautomeric forms that may explain unexpected spectral peaks.

- Meta-Analysis :

- Aggregate data from independent studies (e.g., PubChem BioAssay) to identify trends or outliers .

Advanced: What challenges arise in studying the nitro group’s electronic effects, and how can they be addressed?

Methodological Answer:

- Challenges :

- Nitro groups induce strong electron-withdrawing effects, complicating regioselective functionalization.

- Reductive instability under biological conditions may alter activity.

- Solutions :

- Substituent Scanning : Synthesize analogs with -NO₂ replaced by -CN or -CF₃ to isolate electronic contributions .

- Spectroelectrochemistry : Use cyclic voltammetry to map reduction potentials and identify stable intermediates.

- Time-Dependent DFT (TD-DFT) : Model excited-state behavior to predict photostability for imaging applications .

Advanced: How can researchers optimize the compound’s pharmacokinetic profile for therapeutic applications?

Methodological Answer:

- Lipophilicity Tuning :

- Introduce hydrophilic groups (e.g., -OH, -SO₃H) to the benzyloxy moiety while monitoring logP via HPLC .

- Prodrug Design :

- Mask the nitro group as a protected amine (e.g., Boc) to enhance metabolic stability.

- In Silico ADMET :

- Predict absorption (Caco-2 permeability) and toxicity (AMES test) using SwissADME or ADMETLab.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.